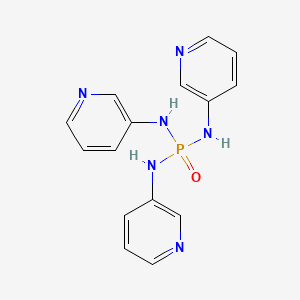
N,N',N''-Tris(3-pyridinyl)phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide: is a chemical compound with the molecular formula C15H15N6OP It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 3-aminopyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C5H4NH2→(C5H4N)3PO+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: The pyridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as conductivity and magnetism.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable metal complexes with unique properties. The molecular targets and pathways involved depend on the specific metal ion and the application being studied.
Comparación Con Compuestos Similares
N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide: Similar structure but with pyridine rings attached at the 2-position.
N,N’,N’'-Tris(4-pyridinyl)phosphoric triamide: Pyridine rings attached at the 4-position.
Tris(N,N-tetramethylene)phosphoric triamide: Different substituents on the phosphoric triamide core.
Uniqueness: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide is unique due to the position of the pyridine rings, which can influence its coordination behavior and reactivity. The 3-position attachment allows for different spatial arrangements and interactions compared to the 2- and 4-position analogs.
Propiedades
Fórmula molecular |
C15H15N6OP |
|---|---|
Peso molecular |
326.29 g/mol |
Nombre IUPAC |
N-bis(pyridin-3-ylamino)phosphorylpyridin-3-amine |
InChI |
InChI=1S/C15H15N6OP/c22-23(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,22) |
Clave InChI |
UQXFLVZFHZKYQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NP(=O)(NC2=CN=CC=C2)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)
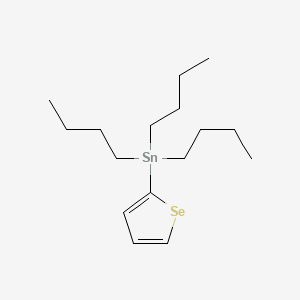
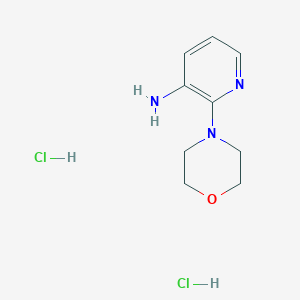

![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)
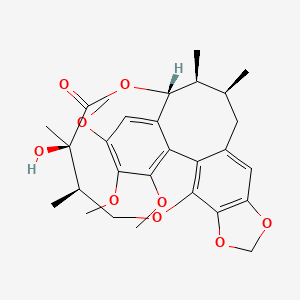
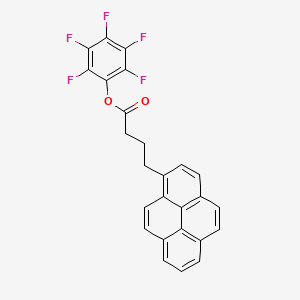


![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
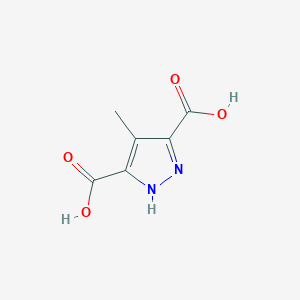
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
